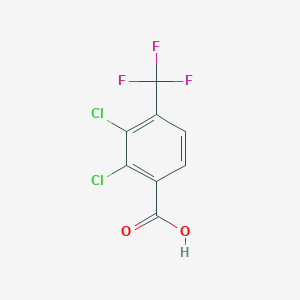

2,3-dichloro-4-(trifluoromethyl)benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dichloro-4-(trifluoromethyl)benzoic Acid is a chemical compound with the molecular formula C8H3Cl2F3O2 . It has an average mass of 259.009 Da and a Monoisotopic mass of 257.946228 Da .

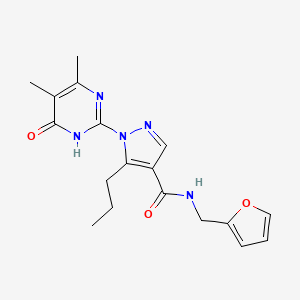

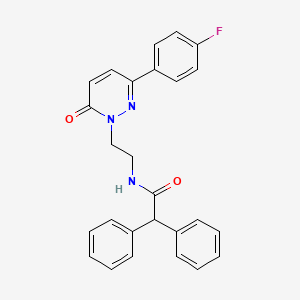

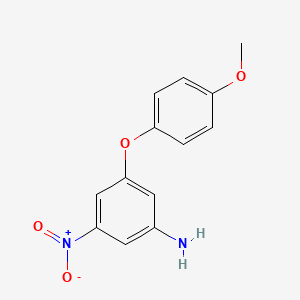

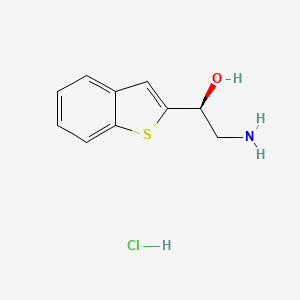

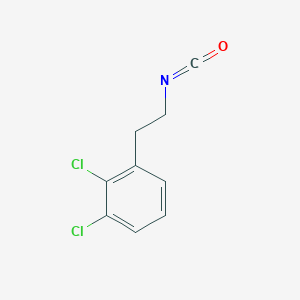

Molecular Structure Analysis

The molecular structure of 2,3-dichloro-4-(trifluoromethyl)benzoic Acid consists of a benzoic acid core with two chlorine atoms and a trifluoromethyl group attached to the benzene ring . The exact positions of these substituents can be determined by the numbering in the compound’s name.Aplicaciones Científicas De Investigación

Polymer Synthesis

2,3-Dichloro-4-(trifluoromethyl)benzoic Acid is used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are integral in the cyclopolymerization of various compounds, leading to the development of complex polymer structures with potential applications in materials science (Mayershofer, Nuyken, & Buchmeiser, 2006).

Plant Growth Regulation

Research has explored the physiological activity of substituted benzoic acids, including chloro- and methyl-substituted compounds, in regulating plant growth. Such compounds have been tested in various assays, revealing insights into the growth-promoting activity related to the position of substituents in the aromatic ring (Pybus, Smith, Wain, & Wightman, 1959).

Fluorescence Probes Development

2,3-Dichloro-4-(trifluoromethyl)benzoic Acid derivatives are employed in the development of novel fluorescence probes. These probes are designed to detect reactive oxygen species, offering critical tools for studying the roles of these species in various biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Directed Lithiation Studies

This compound is also involved in studies related to directed lithiation of benzoic acids. These studies are significant for understanding the chemical reactivity and synthetic applications of benzoic acid derivatives in organic chemistry (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Thermodynamic Studies

Research on benzoic acid and its derivatives, like chlorobenzoic acids, involves thermodynamic studies crucial for pharmaceutical research. This research aids in understanding phase behavior and stability, contributing to the design of pharmaceutical processes (Reschke, Zherikova, Verevkin, & Held, 2016).

Catalyst-Free Organic Transformations

In organic chemistry, 2,3-Dichloro-4-(trifluoromethyl)benzoic Acid is used in catalyst-free decarboxylative transformations. This method is environmentally friendly and is significant in the synthesis of various organic compounds (Wang, Fang, Deng, & Gong, 2017).

Safety and Hazards

While specific safety and hazard information for 2,3-dichloro-4-(trifluoromethyl)benzoic Acid is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .

Propiedades

IUPAC Name |

2,3-dichloro-4-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZBNNYNKIHGMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dichloro-4-(trifluoromethyl)benzoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2752830.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2752837.png)

![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2752842.png)